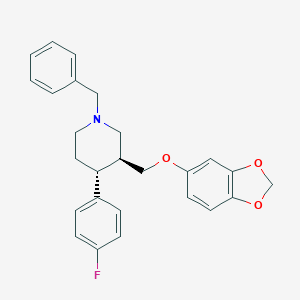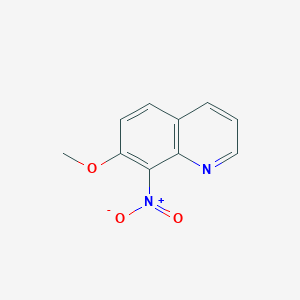
7-Methoxy-8-Nitrochinolin
Übersicht
Beschreibung
7-Methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Breitband-Antiinfektiva
Die Verbindung wurde bei der Synthese von 8-Chinolinaminen verwendet, die eine starke antimalarielle Aktivität in vitro gezeigt haben . Diese 8-Chinolinamine haben auch vielversprechende antifungale, antibakterielle und antileishmaniale Aktivitäten gezeigt .
Antimalarielle Aktivität
8-Chinolinamine, die unter Verwendung von 7-Methoxy-8-Nitrochinolin synthetisiert wurden, haben eine starke antimalarielle Aktivität in vitro gegen den arzneimittel-sensitiven Plasmodium falciparum D6-Stamm und den arzneimittel-resistenten P. falciparum W2-Stamm .
Antifungale Aktivität
Die synthetisierten 8-Chinolinamine haben vielversprechende antifungale Aktivitäten gegen Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans und Aspergillus fumigatus gezeigt .
Antibakterielle Aktivität
Die 8-Chinolinamine haben auch antibakterielle Aktivitäten gegen Staphylococcus aureus, methicillin-resistenten S. aureus und Mycobacterium intracellulare gezeigt .
Antileishmaniale Aktivität
Mehrere der synthetisierten 8-Chinolinamine haben antileishmaniale Aktivitäten gezeigt, die mit dem Standardmedikament Pentamidin vergleichbar sind .
Synthese von Furazano [3,4-h] Chinolin
This compound wurde zur Herstellung von Furazano [3,4-h] Chinolin verwendet .
Synthese von 2-substituiertem Phenoxy-6-Methoxy-8-Aminochinolin
Die Verbindung wurde auch zur Synthese des entsprechenden 2-substituierten Phenoxy-6-Methoxy-8-Aminochinolins verwendet .
Medizinische Bedeutung von Chinolin
Chinolin-Motive, die unter Verwendung von this compound synthetisiert werden können, sind in mehreren pharmakologisch aktiven heterocyclischen Verbindungen unerlässlich, da sie in der medizinischen und industriellen Chemie vielfältig eingesetzt werden .
Wirkmechanismus
While the exact mechanism of action for 7-Methoxy-8-nitroquinoline is not specified in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They have been explored for their anticancer, antitinephritic, antitumor, anti-inflammatory, and analgesic activity, as well as for their potential in treating Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .
Eigenschaften
IUPAC Name |
7-methoxy-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSBGPTZVFQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458708 | |
| Record name | 7-METHOXY-8-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83010-83-7 | |
| Record name | 7-METHOXY-8-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)

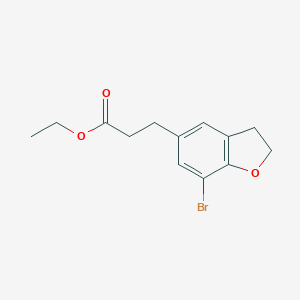


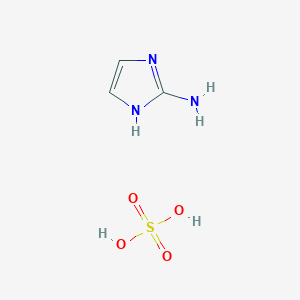
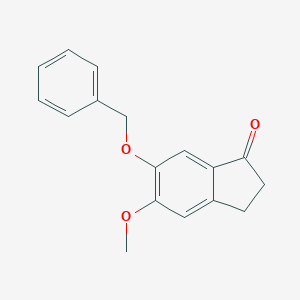
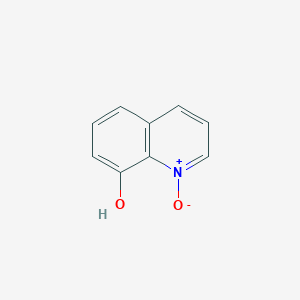
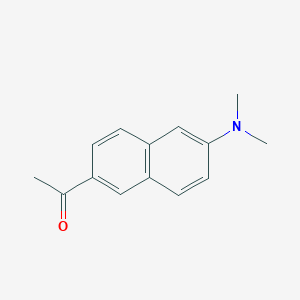
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
